21-Deoxycortisol
Overview
Description
Mechanism of Action
Target of Action
21-Deoxycortisol, also known as 11β,17α-dihydroxyprogesterone, is a naturally occurring, endogenous steroid related to cortisol . It is formed as a metabolite from 17α-hydroxyprogesterone via the enzyme 11β-hydroxylase . The primary target of this compound is the 21-hydroxylase enzyme . This enzyme plays a crucial role in the biosynthesis of glucocorticoids, including cortisol .
Mode of Action
The mode of action of this compound involves its interaction with the 21-hydroxylase enzyme. In the case of 21-hydroxylase deficiency, the conversion of 17α-hydroxyprogesterone to 11-deoxycortisol is impaired, leading to an accumulation of this compound . This accumulation is a result of the 11β-hydroxylation of 17α-hydroxyprogesterone via 11β-hydroxylase .
Biochemical Pathways
This compound is involved in the steroid hormone biosynthesis pathway. It is formed from 17α-hydroxyprogesterone via the action of 11β-hydroxylase . In the case of 21-hydroxylase deficiency, there is an excess of 17α-hydroxyprogesterone, leading to an accumulation of this compound .
Result of Action
The accumulation of this compound is a marker of congenital adrenal hyperplasia due to 21-hydroxylase deficiency . This condition can lead to various symptoms, including virilization in females . The corticosteroid activity of this compound is lower than that of cortisol .
Biochemical Analysis
Biochemical Properties
21-Deoxycortisol interacts with various enzymes and proteins in the body. It is formed as a metabolite from 17α-hydroxyprogesterone via the enzyme 11β-hydroxylase . This interaction is a key step in the biosynthesis of cortisol, a crucial hormone for stress response and immune function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is a marker of congenital adrenal hyperplasia due to 21-hydroxylase deficiency . This condition leads to an excess of 17α-hydroxyprogesterone, a 21-carbon steroid, and the accumulation of other C21 steroids, such as this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its formation as a metabolite from 17α-hydroxyprogesterone via the enzyme 11β-hydroxylase . This enzyme catalyzes the 11β-hydroxylation of 17α-hydroxyprogesterone, leading to the formation of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in patients with congenital adrenal hyperplasia, the build-up of this compound has been observed
Metabolic Pathways
This compound is involved in the metabolic pathway of cortisol biosynthesis. It is formed from 17α-hydroxyprogesterone via the enzyme 11β-hydroxylase . This enzyme is a key player in the metabolic pathway leading to the production of cortisol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Deoxycortisol typically involves the hydroxylation of 17α-hydroxyprogesterone. The reaction is catalyzed by the enzyme 11β-hydroxylase (CYP11B1), which introduces hydroxyl groups at the 11β and 17α positions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, utilizing microbial or enzymatic systems to achieve the hydroxylation of 17α-hydroxyprogesterone. This approach is favored due to its specificity and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction of this compound can yield various reduced forms, depending on the specific conditions and reagents used.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through appropriate chemical reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and other oxidized derivatives.
Reduction Products: Reduced forms of this compound.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
21-Deoxycortisol has several important applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid biosynthesis and metabolism.
Comparison with Similar Compounds
Cortisol (11β,17α,21-trihydroxyprogesterone): A closely related steroid with additional hydroxylation at the 21 position.
11-Deoxycortisol (11β,17α-dihydroxyprogesterone): Similar to 21-Deoxycortisol but lacks the hydroxyl group at the 21 position.
17α-Hydroxyprogesterone: The immediate precursor of this compound in the steroid biosynthesis pathway.
Uniqueness of this compound: this compound is unique in its specific role as a biomarker for 21-hydroxylase deficiency. Unlike 17α-hydroxyprogesterone, which can be produced in the gonads, this compound is uniquely adrenal-derived, making it a more specific indicator of adrenal function .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBQMKVFQNSJR-UJPCIWJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044501 | |
Record name | 21-Desoxycortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641-77-0 | |
Record name | 21-Deoxycortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-Deoxycortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-Desoxycortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-β,17-α-dihydroxypregn-4-ene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 21-DEOXYCORTISOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ1JYU14MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.